molecular formula C36H27N B3030388 4-(3-phenylphenyl)-N-[4-(3-phenylphenyl)phenyl]aniline CAS No. 897671-71-5

4-(3-phenylphenyl)-N-[4-(3-phenylphenyl)phenyl]aniline

Cat. No.: B3030388
CAS No.: 897671-71-5
M. Wt: 473.6 g/mol
InChI Key: URFIVZPTKJSHIP-UHFFFAOYSA-N
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Description

4-(3-phenylphenyl)-N-[4-(3-phenylphenyl)phenyl]aniline is an organic compound characterized by its complex aromatic structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-phenylphenyl)-N-[4-(3-phenylphenyl)phenyl]aniline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Biphenyl Intermediates: The initial step involves the formation of biphenyl intermediates through a Suzuki coupling reaction. This reaction uses palladium catalysts and boronic acids to couple phenyl groups.

    Amination Reaction: The biphenyl intermediates are then subjected to an amination reaction, where aniline derivatives are introduced. This step often requires the use of strong bases and high temperatures to facilitate the formation of the desired aniline compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-phenylphenyl)-N-[4-(3-phenylphenyl)phenyl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: Electrophilic aromatic substitution reactions are common, where substituents like halogens or nitro groups are introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nitrating agents, acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(3-phenylphenyl)-N-[4-(3-phenylphenyl)phenyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound with two phenyl groups.

    Triphenylamine: Contains three phenyl groups attached to a central nitrogen atom.

    Tetraphenylmethane: Features four phenyl groups attached to a central carbon atom.

Uniqueness

4-(3-phenylphenyl)-N-[4-(3-phenylphenyl)phenyl]aniline is unique due to its specific arrangement of phenyl groups and the presence of an aniline moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-(3-phenylphenyl)-N-[4-(3-phenylphenyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H27N/c1-3-9-27(10-4-1)31-13-7-15-33(25-31)29-17-21-35(22-18-29)37-36-23-19-30(20-24-36)34-16-8-14-32(26-34)28-11-5-2-6-12-28/h1-26,37H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFIVZPTKJSHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC(=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H27N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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